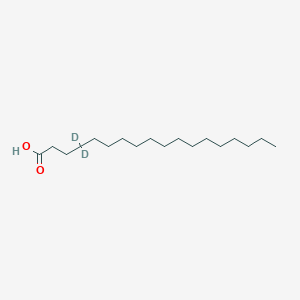

Octadecanoic-4,4-d2 acid

Description

Foundational Principles of Deuterated Compounds as Tracers in Systems Biology

At the core of stable isotope labeling is the principle of isotopic substitution. Atoms within a molecule of interest are replaced with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D) for hydrogen. These labeled compounds are chemically almost identical to their natural counterparts and are generally processed by enzymes and cellular machinery in the same manner. medchemexpress.com The key difference lies in their mass, which allows them to be distinguished and quantified by mass spectrometry (MS). ckisotopes.comlcms.cz

When a deuterated compound is introduced into a biological system, it mixes with the endogenous pool of the unlabeled molecule. As the organism or cell undergoes metabolic processes, the deuterium label is incorporated into various downstream metabolites. By tracking the distribution and abundance of the deuterium label in different molecules over time, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and understand the dynamic turnover of cellular components. nih.govnih.gov This approach is fundamental to systems biology, where the goal is to understand the complex interactions within a biological system as a whole.

The use of deuterated compounds, particularly in the fields of metabolomics and lipidomics, offers high sensitivity and accuracy. lipidmaps.orgnih.gov Stable isotope dilution, where a known amount of a deuterated standard is added to a sample, is a gold-standard method for precise quantification of endogenous molecules. lipidmaps.org This technique compensates for sample loss during preparation and analytical variability, ensuring reliable results. lipidmaps.org

Strategic Importance of Octadecanoic-4,4-d2 Acid in Contemporary Metabolic and Lipidomic Investigations

This compound, a deuterated form of stearic acid, holds significant strategic importance in modern metabolic and lipidomic research. Stearic acid is a common 18-carbon saturated fatty acid found in many animal and vegetable fats and is a key component of cellular lipids. atamanchemicals.comnih.gov Its metabolism is central to energy storage, membrane structure, and the synthesis of other important lipids like oleic acid. atamanchemicals.com

The strategic placement of two deuterium atoms at the fourth carbon position of the octadecanoic acid chain makes this compound a valuable tool for several reasons:

Tracing Fatty Acid Metabolism: As a labeled precursor, it allows researchers to trace the pathways of fatty acid elongation, desaturation, and incorporation into complex lipids such as triglycerides and phospholipids (B1166683). researchgate.net By following the journey of the deuterium label, scientists can gain insights into the regulation of lipid synthesis and turnover under various physiological and pathological conditions.

Internal Standard for Quantification: In lipidomics, the precise and accurate quantification of individual fatty acids is crucial. This compound can serve as an ideal internal standard for the measurement of endogenous stearic acid. caymanchem.com Its similar chemical and physical properties ensure that it behaves almost identically to the unlabeled analyte during extraction and analysis, leading to highly accurate quantification by mass spectrometry.

Investigating Disease Mechanisms: Dysregulation of fatty acid metabolism is implicated in numerous diseases, including cardiometabolic disorders and cancer. mdpi.comnih.gov The use of tracers like this compound enables the study of these alterations at a molecular level, potentially revealing novel biomarkers and therapeutic targets. biomolther.org For instance, it can be used to study changes in fatty acid uptake and utilization in response to different stimuli or in diseased states.

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 62690-13-5 |

| Molecular Formula | C₁₈H₃₄D₂O₂ |

| Molecular Weight | 286.49 g/mol |

| Exact Mass | 286.284083879 |

Table 1: Chemical properties of this compound. echemi.com

The use of specifically labeled compounds like this compound, in conjunction with advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS), provides researchers with the tools to dissect the complexity of lipid metabolism with unprecedented detail. lcms.czresearchgate.net This enables a deeper understanding of cellular function and the molecular basis of disease.

Structure

2D Structure

Properties

CAS No. |

62690-13-5 |

|---|---|

Molecular Formula |

C18H36O2 |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

4,4-dideuteriooctadecanoic acid |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i15D2 |

InChI Key |

QIQXTHQIDYTFRH-DOBBINOXSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)O |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCC)CCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Characterization of Octadecanoic 4,4 D2 Acid

Chemical Synthesis Methodologies for Site-Specific Deuteration

The synthesis of Octadecanoic-4,4-d2 acid requires a multi-step approach that directs the incorporation of deuterium (B1214612) to the C-4 position of the eighteen-carbon fatty acid chain. While methods for perdeuteration (exchanging all hydrogens for deuterium) of saturated fatty acids are established, involving catalysts like platinum on carbon in the presence of D₂O under hydrothermal conditions, site-specific labeling is more complex. europa.eueuropa.eu Similarly, catalytic methods using ruthenium complexes have been developed for deuterating polyunsaturated fatty acids at their bis-allylic positions, but these are not applicable to saturated chains. nih.govresearchgate.net

A plausible synthetic strategy for this compound, inferred from established organic chemistry principles, would involve the following key transformations:

Preparation of a C-4 Functionalized Precursor: The synthesis would likely begin with a precursor molecule that has a reactive functional group at the C-4 position. An example is the use of a keto-ester, such as methyl 4-oxooctadecanoate. This precursor can be synthesized through various condensation reactions.

Deuterium Introduction: The ketone at the C-4 position is the key to introducing deuterium. A catalytic reduction or deuteride (B1239839) transfer reaction can be employed. For instance, the keto-ester can be reacted with deuterium gas (D₂) over a suitable catalyst (e.g., Palladium). This process, known as catalytic deuterogenation, would reduce the ketone to a hydroxyl group and subsequently replace the hydroxyl with deuterium, or more directly, reduce the ketone to a deuterated methylene (B1212753) group under specific conditions. Alternatively, a two-step process involving reduction to an alcohol followed by conversion to a leaving group (like a tosylate) and subsequent displacement by a deuteride reagent (e.g., lithium aluminum deuteride, LiAlD₄) could be utilized.

Chain Completion and Saponification: Following the successful deuteration at the C-4 position, the ester group is hydrolyzed (saponified) using a base, followed by acidification to yield the final product, this compound.

A generalized representation of a potential synthetic step is shown below:

Scheme 1: Proposed Deuteration Step via a Keto-Ester Intermediate.

(Note: This represents a generalized conceptual pathway, and specific reagents and conditions would require empirical optimization.)

(Note: This represents a generalized conceptual pathway, and specific reagents and conditions would require empirical optimization.)

Analytical Techniques for Isotopic Enrichment and Purity Verification

Confirming the successful synthesis of this compound requires rigorous analytical verification to determine the degree of deuteration (isotopic enrichment) and to ensure the label is exclusively at the C-4 position (isotopic purity and structural integrity). A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this characterization. rsc.organsto.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the exact location of the deuterium labels. nih.govwikipedia.org

¹H NMR: In a proton NMR spectrum, the signal corresponding to the two protons at the C-4 position (a triplet in unlabeled stearic acid) would be absent or significantly diminished, confirming the substitution.

²H NMR: A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the C-4 position, providing direct evidence of the deuterium label's location.

¹³C NMR: The carbon NMR spectrum provides further confirmation. The resonance of the C-4 carbon will be altered due to the attached deuterium atoms. It typically appears as a multiplet (due to C-D coupling) and may experience a slight upfield shift, known as an isotope shift. researchgate.net

The following table summarizes the key analytical techniques and their roles in characterizing this compound.

Interactive Data Table: Analytical Verification Methods

| Technique | Purpose | Expected Outcome for this compound | Relevant Citations |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Quantify isotopic enrichment | Detection of a molecular ion peak at M+2 corresponding to the d₂-labeled compound. Calculation of the percentage of d₀, d₁, and d₂ species. | rsc.orgacs.org |

| ¹H NMR Spectroscopy | Confirm site of deuteration | Disappearance or significant reduction of the signal for the C-4 methylene protons. | nih.govstudymind.co.uk |

| ²H NMR Spectroscopy | Directly detect deuterium | Appearance of a signal at the chemical shift corresponding to the C-4 position. | ansto.gov.auwikipedia.org |

| ¹³C NMR Spectroscopy | Confirm site and observe isotope effect | The C-4 carbon signal appears as a multiplet with an upfield isotope shift compared to the unlabeled compound. | nih.govresearchgate.net |

Evaluation of Isotopic Stability within Diverse Biological Systems

For a deuterated compound to be an effective metabolic tracer, the isotopic label must remain stably attached to the molecule throughout the biological processes being studied. nih.gov The stability of the deuterium in this compound is governed by the strength of the carbon-deuterium (C-D) bond and the metabolic pathways the fatty acid encounters.

The C-D bond is inherently stronger than the carbon-hydrogen (C-H) bond, which provides a kinetic barrier against incidental deuterium loss. However, certain enzymatic reactions can facilitate hydrogen-deuterium exchange (HDX). nih.govnih.gov The primary concern for fatty acids is the potential loss of label during metabolic transformations such as desaturation or oxidation. nih.gov

Studies using deuterated stearic acid (²H-18:0) have provided valuable insights into its metabolic fate. Research has shown that stearic acid is well absorbed and that its subsequent desaturation to oleic acid is a relatively minor pathway, with less than 10% of the administered dose undergoing this conversion. jst.go.jp Since the primary site of desaturation in stearic acid is at the C-9 position, the C-4 position is not directly involved in this reaction. This suggests that the 4,4-d₂ label would be stable during this key metabolic step.

The stability of the label is high for many applications, as the C-4 position is not typically subject to enzymatic attack during initial beta-oxidation cycles or other common modifications. However, complete catabolism of the fatty acid would eventually cleave the C-D bonds. Therefore, the stability is sufficient for tracking the fatty acid's incorporation into complex lipids (e.g., triglycerides, phospholipids) and its initial metabolic transformations. ahajournals.orgahajournals.org

The table below outlines factors that can influence the isotopic stability of deuterated fatty acids in biological contexts.

Interactive Data Table: Factors Affecting In Vivo Isotopic Stability

| Factor | Description | Relevance to this compound | Relevant Citations |

|---|---|---|---|

| Bond Strength | The C-D bond is stronger than the C-H bond, providing inherent stability. | This kinetic isotope effect makes the label resistant to non-enzymatic exchange. | nih.gov |

| Metabolic Pathways | Enzymatic processes like desaturation, elongation, or oxidation can potentially remove labels. | The C-4 position is not the primary site for desaturation (C-9) or initial beta-oxidation, suggesting good stability for many metabolic tracing studies. | nih.govjst.go.jp |

| Biological System | The specific organism, tissue, and cellular environment can influence metabolic rates and pathways. | Stability may vary between different tissues (e.g., liver vs. adipose tissue) depending on their metabolic activity. | core.ac.uk |

| Analytical Back-Exchange | During sample preparation and analysis, there is a risk of the deuterium exchanging with protons from solvents. | This is a methodological challenge that can be minimized by using aprotic solvents and controlling pH and temperature during extraction and analysis. | nih.gov |

Advanced Analytical Methodologies for the Detection and Quantification of Octadecanoic 4,4 D2 Acid and Its Metabolites

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry stands as a cornerstone in the analysis of deuterated fatty acids due to its high sensitivity and ability to differentiate between isotopically labeled and unlabeled compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling and Quantitation

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive analysis of fatty acids, including Octadecanoic-4,4-d2 acid. nih.govnih.gov This method offers excellent separation of fatty acids and provides sensitive quantification. nih.gov

Derivatization: A critical step in GC-MS analysis of fatty acids is derivatization. Due to their polarity and low volatility, fatty acids must be converted into more volatile, non-polar derivatives. nih.govsigmaaldrich.comrestek.com Common derivatization methods include:

Esterification: Fatty acids are often converted to their corresponding fatty acid methyl esters (FAMEs). sigmaaldrich.comresearchgate.net This is a well-established method that yields stable and volatile products suitable for GC analysis. sigmaaldrich.com Reagents like boron trifluoride-methanol (BF3-methanol) are frequently used for this purpose. restek.commdpi.com

Silylation: This process transforms fatty acids into volatile esters using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.comresearchgate.net

Pentafluorobenzyl (PFB) Bromide Derivatization: This method is particularly advantageous for negative chemical ionization (NCI)-MS, as the resulting halogenated derivatives significantly enhance detection sensitivity. nih.govlipidmaps.orgnih.gov The detection limits for PFB esters can be in the femtogram range, which is orders of magnitude more sensitive than positive chemical ionization methods for methyl esters. nih.gov

Quantitation: The stable isotope dilution method is the gold standard for accurate quantification of fatty acids by GC-MS. nih.govlipidmaps.org This involves adding a known amount of a deuterated analogue, such as this compound, to the sample as an internal standard. nih.govlipidmaps.org This approach corrects for sample losses during preparation and analysis, leading to high precision and accuracy. nih.govlipidmaps.orgchromatographyonline.com The quantification is based on the ratio of the unlabeled analyte to its labeled internal standard. lipidmaps.org

| Derivatization Reagent | Derivative Formed | Key Advantages |

| Boron Trifluoride-Methanol (BF3-Methanol) | Fatty Acid Methyl Esters (FAMEs) | Well-established, produces stable and volatile derivatives. sigmaaldrich.comrestek.commdpi.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) Esters | Effective for silylation, increasing volatility. restek.comresearchgate.net |

| Pentafluorobenzyl (PFB) Bromide | Pentafluorobenzyl Esters | Enhances sensitivity for Negative Chemical Ionization (NCI)-MS. nih.govlipidmaps.orgnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for Complex Lipidome Analysis

For the analysis of more complex lipidomes, where fatty acids are part of larger lipid molecules, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable. caymanchem.commdpi.com These techniques allow for the direct analysis of a wide range of lipid species without the need for derivatization, which is often required for GC-MS. thermofisher.com

LC-MS is particularly useful for studying the dynamics of lipid metabolism by tracing the incorporation of stable isotope-labeled precursors like deuterated fatty acids into various lipid classes. mdpi.comacs.org The separation power of LC combined with the specificity of MS allows for the identification and quantification of individual lipid species within a complex biological mixture. acs.orghbku.edu.qa

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity. It can be used to determine the location of the isotopic label within a lipid molecule and to quantify the enrichment in different lipid building blocks. nih.govmdpi.com This is crucial for understanding the metabolic pathways and transformations that this compound and its metabolites undergo. The use of techniques like high-field asymmetric waveform ion mobility spectrometry (FAIMS) in conjunction with LC-MS can further reduce chemical background and improve detection limits for fatty acid analysis in complex matrices like plasma. thermofisher.com

Application of this compound as a Stable Isotope Internal Standard in Quantitative Lipidomics

The use of stable isotope-labeled compounds as internal standards is considered the "gold standard" in quantitative mass spectrometry. nih.govlgcstandards.com this compound, a deuterated form of stearic acid, serves as an excellent internal standard for the quantification of its unlabeled counterpart and other fatty acids. nih.govnih.govlipidmaps.org

Advantages of Using this compound as an Internal Standard:

Similar Physicochemical Properties: Being chemically almost identical to the analyte of interest (stearic acid), it behaves similarly during sample extraction, derivatization, and chromatographic separation. lipidmaps.orgchromatographyonline.com

Correction for Variability: It effectively compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. nih.govnih.gov

Accurate Quantification: By comparing the signal of the analyte to the known concentration of the added internal standard, a highly accurate and precise quantification can be achieved. nih.govnih.govlipidmaps.org

In quantitative lipidomics, a mixture of several deuterated fatty acids, including a deuterated stearic acid, is often added to the sample at the beginning of the workflow. nih.govnih.govlipidmaps.org This allows for the simultaneous and accurate quantification of a wide range of fatty acids in a single analysis. nih.gov Commercial mixtures of deuterated lipid standards are available for this purpose. caymanchem.comavantiresearch.comsigmaaldrich.com

High-Resolution Mass Spectrometry for Isotopologue Resolution

High-resolution mass spectrometry (HRMS), particularly with instruments like Orbitrap mass spectrometers, offers the capability to resolve and accurately measure the masses of different isotopologues. mdpi.comacs.org Isotopologues are molecules that differ only in their isotopic composition. In the context of this compound, HRMS can distinguish between the deuterated molecule and its unlabeled counterpart with high precision. acs.org

This capability is crucial for several reasons:

Accurate Mass Measurement: HRMS provides very accurate mass measurements, which aids in the confident identification of compounds. nih.gov

Isotopologue Distribution Analysis: It allows for the detailed analysis of the distribution of isotopes within a molecule, which can provide insights into metabolic pathways. acs.orgmdpi.comnih.gov

Reduced Interferences: The high resolving power helps to separate the analyte signal from background interferences, leading to cleaner spectra and more reliable quantification. mdpi.com

Recent studies have demonstrated the potential of Orbitrap MS for stable isotope ratio measurements of fatty acid methyl esters, providing data that is comparable to traditional isotope ratio mass spectrometry (IRMS) but with the added benefit of resolving molecular isotopologues. acs.org This allows for the detection of not just the primary labeled species but also rarer isotopologues, offering a more detailed picture of isotopic enrichment. mdpi.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Tracing and Positional Isotopic Analysis

The key applications of NMR in this context include:

Deuterium Tracing: By monitoring the ²H NMR signals, researchers can follow the incorporation and transformation of this compound into other metabolites and complex lipids. nih.govresearchgate.netbiologists.com

Positional Isotopic Analysis: ²H NMR can determine the site-specific distribution of deuterium within a molecule. researchgate.netbohrium.com This is invaluable for elucidating the mechanisms of enzymatic reactions and metabolic pathways. For example, it can reveal how desaturase enzymes act on fatty acids. researchgate.net

Pathway Utilization: NMR-based stable isotope resolved metabolomics (SIRM) can provide information about the utilization of different metabolic pathways by cells under various conditions. nih.gov

While direct ²H detection has lower sensitivity compared to ¹H detection, advancements in NMR technology, including high-field magnets and specialized pulse sequences, have made it a viable and informative tool for lipid metabolism studies. nih.gov Combining ²H and ¹³C stable isotope tracers in NMR experiments can provide even more comprehensive insights into de novo lipogenesis and other metabolic processes. nih.gov

Optimized Sample Preparation and Derivatization Protocols for Isotopic Analysis in Biological Matrices

The quality and accuracy of the analytical results for this compound and its metabolites heavily depend on the sample preparation and derivatization procedures. nih.govlipidmaps.org These steps are crucial for extracting the analytes from complex biological matrices like plasma, tissues, or cells, and for making them suitable for analysis. nih.govlipidmaps.orgresearchgate.net

Sample Extraction:

A common method for extracting free fatty acids involves a bi-phasic solution of acidified methanol (B129727) and an organic solvent like isooctane. nih.govlipidmaps.org The deuterated internal standard, this compound, is added at the beginning of this process to account for any losses during extraction. nih.govlipidmaps.org

For total fatty acid analysis, a saponification step using a strong base like potassium hydroxide (B78521) (KOH) is required to release fatty acids from complex lipids before extraction. lipidmaps.org

Solid-phase extraction (SPE) can also be used to isolate and enrich the free fatty acid fraction from a sample. lipidmaps.orgresearchgate.net

Derivatization: As mentioned in section 3.1.1, derivatization is often necessary, especially for GC-MS analysis. nih.govsigmaaldrich.comrestek.comresearchgate.net The choice of derivatization reagent depends on the analytical technique and the desired sensitivity.

For routine GC-MS, esterification to FAMEs using BF3-methanol is a robust method. sigmaaldrich.comrestek.commdpi.com

For high-sensitivity analysis using NCI-MS, derivatization with PFB bromide is preferred. nih.govlipidmaps.orgnih.gov The reaction is typically carried out at room temperature. nih.govlipidmaps.org

Silylation using reagents like BSTFA or MSTFA is another option to create volatile derivatives. restek.com

It is essential that the derivatization process is efficient and does not introduce isotopic fractionation. nih.gov The efficiency of derivatization can be assessed by comparing the signals of derivatized and non-derivatized fatty acids using a technique like LC-MS. nih.govlipidmaps.org

| Step | Procedure | Key Considerations |

| Sample Collection | From biological matrices such as plasma, tissues, or cells. | Proper storage (e.g., -80°C) is crucial to prevent degradation. researchgate.net |

| Addition of Internal Standard | A known amount of this compound is added. | Should be done at the earliest stage to correct for all subsequent steps. nih.govlipidmaps.org |

| Extraction | Liquid-liquid extraction (e.g., with isooctane/methanol) or solid-phase extraction (SPE). | The choice of method depends on the sample type and the target analytes. lipidmaps.orgresearchgate.net |

| Saponification (for total fatty acids) | Treatment with a base (e.g., KOH) to hydrolyze ester bonds. | Necessary to analyze fatty acids incorporated into complex lipids. lipidmaps.org |

| Derivatization (primarily for GC-MS) | Esterification (e.g., FAMEs), silylation, or PFB ester formation. | The chosen method should be efficient and compatible with the analytical instrument. nih.govsigmaaldrich.comrestek.comresearchgate.net |

| Analysis | GC-MS, LC-MS, or NMR spectroscopy. | The analytical technique determines the specific requirements for sample preparation. |

Application of Octadecanoic 4,4 D2 Acid in Quantitative Metabolic Flux Analysis Mfa

Elucidation of Fatty Acid Biosynthesis and Catabolism Pathways

Stable isotope tracers like Octadecanoic-4,4-d2 acid are instrumental in dissecting the complex processes of fatty acid metabolism. bioscientifica.com These labeled molecules act as trackers, allowing scientists to follow their journey through various metabolic pathways in vivo. bioscientifica.com The use of such tracers has become a gold-standard method for studying the metabolism of lipids and lipoproteins in humans. bioscientifica.com

Investigating De Novo Fatty Acid Synthesis Flux

De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a fundamental metabolic process. nih.gov While methods using deuterated water (D₂O) are common for measuring the synthesis of fatty acid synthase products irrespective of the carbon source, the use of labeled fatty acids like this compound can provide specific insights into the downstream modifications and fate of newly synthesized fatty acids. nih.govjove.com DNL is a highly energy-demanding pathway with significant roles in metabolic homeostasis. nih.gov The process involves the incorporation of deuterium (B1214612) from sources like D₂O into acyl chains during their synthesis. nih.gov This incorporation happens both directly and indirectly through deuterium exchange with the hydrogens of DNL substrates such as NADPH, acetyl-CoA, and malonyl-CoA. jove.com

By tracing the dilution of the isotopic label, researchers can quantify the contribution of de novo synthesis to the total fatty acid pool. This approach is crucial for understanding how nutritional factors and disease states influence macronutrient utilization and the development of conditions like obesity. nih.gov

Tracing Fatty Acid Elongation and Desaturation Activities

Following de novo synthesis, fatty acids can undergo further modifications, including elongation and desaturation, to produce a diverse range of fatty acid species required for cellular functions. researchgate.net this compound is an ideal tracer for monitoring these processes.

Fatty Acid Elongation: This process adds two-carbon units to the carboxyl end of a fatty acyl chain. researchgate.net By tracking the isotopologues of longer-chain fatty acids derived from the initial labeled stearic acid, researchers can quantify the rate of elongation.

Fatty Acid Desaturation: Desaturase enzymes introduce double bonds into fatty acyl chains. researchgate.net The conversion of labeled stearic acid (18:0) to oleic acid (18:1) is a key desaturation step that can be precisely quantified using MFA. Studies have shown that both the intestine and the liver are capable of desaturating stearic acid. nih.gov

The table below illustrates hypothetical data from a tracer study using this compound to monitor fatty acid elongation and desaturation.

| Metabolite | Isotopic Enrichment (%) | Calculated Flux (nmol/g/h) |

| This compound (18:0) | 50.0 | - |

| Eicosanoic-d2 acid (20:0) | 5.2 | 15.6 |

| Docosanoic-d2 acid (22:0) | 1.1 | 3.3 |

| Oleic-d2 acid (18:1) | 8.5 | 25.5 |

Quantification of Fatty Acid Beta-Oxidation Rates

Fatty acid beta-oxidation is the catabolic process by which fatty acids are broken down to produce energy. aocs.org Deuterium-labeled fatty acids, such as this compound, offer a valid method for measuring dietary fat oxidation. metsol.com When the labeled fatty acid is oxidized, the deuterium is released as deuterated water (D₂O), which mixes with the body's water pool. nih.gov By measuring the enrichment of deuterium in body water (e.g., in urine or plasma), the cumulative rate of fat oxidation can be determined. metsol.com This method has the advantage of not requiring a controlled environment for frequent breath sample collection, which is necessary when using carbon-13 or carbon-14 labeled fatty acids. nih.gov Furthermore, deuterium labels have a lower potential for isotopic exchange compared to ¹³C or ¹⁴C, potentially eliminating the need for a recovery correction factor. nih.gov

Interrogation of Intermediary Metabolism and Substrate Partitioning

The metabolism of fatty acids is intricately linked with central metabolic pathways. Stable isotope tracing with compounds like this compound allows for the investigation of these connections. creative-proteomics.com

Analysis of Carbon Flow through Central Metabolic Pathways (e.g., Glycolysis, TCA Cycle Interconnections)

The acetyl-CoA produced from the beta-oxidation of this compound enters the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. nih.govnih.gov By analyzing the isotopic labeling patterns of TCA cycle intermediates, researchers can trace the fate of carbon atoms derived from the fatty acid. nih.gov This enables the quantification of the contribution of fatty acid oxidation to the TCA cycle pool relative to other substrates like glucose and amino acids. nih.gov Such analyses provide a detailed picture of substrate partitioning and the interplay between different energy sources. nih.gov

The following table presents a simplified example of how the labeling of TCA cycle intermediates might appear after the introduction of this compound.

| TCA Cycle Intermediate | Isotopic Enrichment (M+2) |

| Citrate | 12.5% |

| α-Ketoglutarate | 10.2% |

| Succinate | 8.9% |

| Malate | 9.5% |

| Oxaloacetate | 11.8% |

Integrative Lipidomics Investigations Utilizing Octadecanoic 4,4 D2 Acid

Comprehensive Lipidome Profiling and Absolute Quantification

Comprehensive lipidome profiling aims to identify and quantify the entire complement of lipids in a biological sample. Achieving absolute quantification, rather than just relative changes, is a significant challenge in lipidomics due to the vast number of lipid species and their wide dynamic range in concentration. nih.gov The use of stable isotope-labeled internal standards, such as Octadecanoic-4,4-d2 acid, is fundamental to overcoming this challenge.

These standards are ideal for mass spectrometry (MS)-based lipidomics because they are chemically identical to their endogenous counterparts but have a different mass due to the presence of deuterium (B1214612). When a known quantity of this compound is added to a sample at the beginning of the workflow, it co-extracts and co-ionizes with the natural, unlabeled octadecanoic acid (stearic acid). By measuring the ratio of the deuterated standard to the endogenous analyte, researchers can calculate the precise concentration of stearic acid in the original sample.

This principle can be extended to provide absolute or near-absolute quantification for entire classes of lipids. While absolute quantification is not feasible for every single one of the over 150,000 lipid species, using a panel of deuterated standards representing different lipid classes allows for "accurate" quantification with a known bias. avantiresearch.com this compound can be incorporated into various lipid classes (e.g., phosphatidylcholines, triglycerides) through cellular metabolism, or synthetic standards containing this labeled fatty acid can be used, enabling the quantification of a broad range of stearic acid-containing lipids. This approach corrects for variations in extraction efficiency and instrument response, leading to highly reliable and reproducible data. avantiresearch.comisotope.com

Targeted Analysis of Specific Lipid Species and Classes

Targeted lipidomics is a hypothesis-driven approach that focuses on the accurate quantification of a predefined set of lipids or lipid classes. creative-proteomics.com This method offers high sensitivity and specificity, making it ideal for biomarker validation and detailed pathway analysis. In this context, this compound is an indispensable internal standard for the targeted analysis of stearic acid and its derivatives.

The primary analytical technique used is typically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often employing Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). creative-proteomics.comnih.gov This process involves:

Precursor Ion Selection : The mass spectrometer is set to isolate the mass-to-charge ratio (m/z) of both the endogenous lipid (e.g., stearic acid) and its deuterated standard (this compound).

Fragmentation : These selected ions are fragmented in the collision cell of the mass spectrometer.

Product Ion Monitoring : Specific, characteristic fragment ions for both the analyte and the standard are monitored.

By monitoring these unique precursor-to-product ion transitions, the instrument can quantify the target analyte with very high specificity, even in a complex biological matrix. The stable isotope-labeled standard ensures that any variability during sample preparation or analysis affects both the analyte and the standard equally, allowing for highly accurate and precise quantification. creative-proteomics.com This targeted approach has been used to explore various classes of lipids, including acylcarnitines, ceramides, diacylglycerides, and phosphatidylcholines, in tissues like skeletal muscle and adipose tissue. nih.gov

Pseudotargeted and Untargeted Lipidomics Approaches Leveraging Deuterated Standards

Untargeted Lipidomics: This exploratory approach aims to capture a comprehensive snapshot of all measurable lipids in a sample without pre-selecting specific targets. creative-proteomics.com While deuterated standards like this compound cannot provide absolute quantification for every unknown lipid, they play a crucial role in quality control. They help to assess the stability and reproducibility of the analytical platform, correct for batch-to-batch variation, and aid in the relative quantification of different lipid classes.

Pseudotargeted Lipidomics: This strategy merges the strengths of both untargeted and targeted methods. alfa-chemistry.com It involves an initial untargeted analysis to obtain a broad profile of the lipidome and identify lipids that are significantly altered under different conditions. Following this discovery phase, a targeted method is developed to accurately quantify these identified lipids of interest.

The workflow for pseudotargeted lipidomics leveraging deuterated standards is as follows:

Untargeted Discovery : An initial analysis using high-resolution mass spectrometry is performed to generate a comprehensive list of lipid features and their fragmentation data. alfa-chemistry.com

Target List Generation : Based on the untargeted data, a list of parent ions and their characteristic fragment ions is created for lipids of interest.

Targeted Quantification : A targeted (e.g., MRM) method is then applied to a new analysis of the samples, using the generated ion list. A suite of deuterated standards, including this compound, is used during this stage for accurate quantification. nih.gov

This two-step approach provides both high coverage of the lipidome and reliable quantitative data, making it a powerful tool for biomarker discovery and systems biology. alfa-chemistry.comnih.gov

Dynamics of Lipid Turnover and Remodeling Processes

Understanding the dynamics of lipid metabolism—how lipids are synthesized, transported, and broken down—is crucial for studying health and disease. Stable isotope tracing, using compounds like this compound, is a powerful technique for investigating lipid turnover and remodeling. nih.gov

When introduced into a biological system (e.g., cell culture or an in vivo model), this compound acts as a metabolic tracer. The labeled fatty acid is taken up by cells and incorporated into more complex lipids through various biosynthetic pathways. By tracking the appearance of the deuterium label in different lipid species over time using mass spectrometry, researchers can measure the rate of synthesis and turnover of these lipids. nih.gov

This approach allows for the detailed study of:

De Novo Lipogenesis : The synthesis of new fatty acids.

Fatty Acid Elongation and Desaturation : Modifications to the fatty acid chain.

Lipid Remodeling : The exchange of fatty acyl chains within a lipid molecule, a key process for maintaining membrane integrity and generating signaling molecules. nih.gov

For example, by measuring the rate at which deuterated stearic acid is incorporated into triglycerides or phospholipids (B1166683), one can determine the turnover rate of these lipid pools in specific tissues like adipose tissue or the liver. mdpi.com These studies provide critical insights into how lipid metabolism is altered in diseases such as obesity and non-alcoholic fatty liver disease. nih.govnih.gov

| Research Area | Application of Labeled Stearic Acid | Insights Gained |

| Adipose Tissue Dynamics | Tracing incorporation into stored triglycerides. | Determining the rate of fat storage and mobilization. mdpi.com |

| Membrane Homeostasis | Monitoring incorporation into phospholipids. | Understanding membrane repair and remodeling rates. nih.gov |

| Metabolic Disease | Comparing lipid synthesis rates in healthy vs. disease states. | Identifying dysregulated pathways in conditions like NAFLD. nih.gov |

| Eicosanoid Synthesis | Tracking the shunting of fatty acids to different oxygenation pathways. | Revealing the kinetic effects of isotopic labeling on the formation of signaling lipids like prostaglandins (B1171923) and lipoxins. acs.org |

Isotopic Dilution Strategies for Enhanced Analytical Accuracy in Lipidomics

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest level of accuracy in quantitative analysis. nih.gov This strategy is the cornerstone of quantitative lipidomics and relies heavily on the use of stable isotope-labeled standards like this compound. The method effectively corrects for two major sources of error in analytical measurements: sample loss during processing and fluctuations in instrument signal (matrix effects). isotope.com

The IDMS procedure involves the following steps:

Spiking : A precisely known amount of the isotopically labeled standard (the "spike"), this compound, is added to the sample containing the unknown quantity of the natural analyte (endogenous stearic acid).

Homogenization : The standard is thoroughly mixed with the sample, ensuring it is subject to the exact same processing steps as the endogenous analyte.

Extraction and Analysis : The lipids are extracted, prepared, and analyzed by mass spectrometry.

Ratio Measurement : The mass spectrometer measures the intensity ratio of the ion signal from the labeled standard to the unlabeled analyte.

Quantification : Because the amount of the added standard is known, the initial concentration of the endogenous analyte can be calculated with high precision from the measured ratio.

This approach is considered the method of choice for accurate absolute quantification because the internal standard acts as a perfect control for every step of the analytical process. nih.gov Any loss of analyte during extraction or variation in ionization efficiency will affect both the labeled and unlabeled compounds identically, leaving their ratio unchanged. This ensures that the final calculated concentration is a true and accurate reflection of the amount present in the original biological sample. acs.org

Research Applications Across Diverse Biological Systems and Experimental Models

In Vitro Cellular and Tissue Culture Studies

Analysis of Cellular Fatty Acid Uptake, Incorporation, and Accumulation

In the controlled environment of cell culture, Octadecanoic-4,4-d2 acid is an invaluable tracer for dissecting the fundamental processes of fatty acid transport and metabolism. By introducing this labeled fatty acid into the culture medium, researchers can monitor its movement across the cell membrane and its subsequent incorporation into various lipid species.

Studies utilizing this methodology have demonstrated that the uptake of fatty acids is a highly regulated process, influenced by both passive diffusion and protein-mediated transport. Once inside the cell, this compound is rapidly activated to its acyl-CoA derivative, Octadecanoyl-4,4-d2-CoA, which can then be channeled into different metabolic fates. These include esterification into complex lipids such as triglycerides and phospholipids (B1166683) for energy storage or membrane synthesis, or transport into mitochondria for β-oxidation.

The kinetics of these processes can be quantitatively assessed by harvesting the cells at different time points and analyzing the isotopic enrichment in various lipid fractions using mass spectrometry. This approach provides a dynamic view of how cells handle fatty acids and how these processes are altered in response to different stimuli or in disease states.

Table 1: Illustrative Data on the Incorporation of this compound into Cellular Lipids

| Time Point (minutes) | This compound Enrichment in Triglycerides (%) | This compound Enrichment in Phospholipids (%) |

| 5 | 15.2 | 8.5 |

| 15 | 35.8 | 22.1 |

| 30 | 55.3 | 40.7 |

| 60 | 70.1 | 58.9 |

| This table represents hypothetical data to illustrate the typical kinetic analysis performed in such studies. |

Investigation of Macrophage Lipid Metabolism and Inflammatory Responses

Macrophages play a critical role in both lipid metabolism and the inflammatory response, particularly in the context of metabolic diseases like atherosclerosis. The accumulation of lipids within macrophages, leading to the formation of foam cells, is a hallmark of this condition. This compound is employed to trace the metabolic fate of stearic acid, a common saturated fatty acid, in these immune cells.

By exposing macrophages to this compound, researchers can track its incorporation into cellular lipid droplets and its influence on the expression of inflammatory genes and the secretion of cytokines. These studies have revealed that the metabolic state of the macrophage is intricately linked to its inflammatory phenotype. The channeling of saturated fatty acids into specific lipid pools can trigger signaling pathways that lead to the activation of pro-inflammatory responses.

Conversely, the promotion of fatty acid oxidation can have an anti-inflammatory effect. The use of deuterated tracers like this compound allows for a precise quantification of these metabolic fluxes and their correlation with inflammatory outcomes, providing a deeper understanding of the immunometabolism of macrophages.

In Vivo Non-Clinical Animal Model Investigations

Tracing Fatty Acid Disposition and Metabolism in Specific Organs and Tissues

Animal models are essential for understanding how fatty acid metabolism is regulated at the whole-organism level. The administration of this compound to these models, typically through diet or infusion, enables the tracing of its distribution and metabolic conversion in various organs and tissues.

Following administration, tissues of interest, such as the liver, adipose tissue, muscle, and heart, can be collected and their lipid content analyzed for the presence of the deuterium (B1214612) label. This approach provides a snapshot of how different organs take up, store, and utilize stearic acid. For instance, such studies have shown that the liver is a central hub for fatty acid metabolism, actively taking up this compound from circulation and converting it into other fatty acids or incorporating it into triglycerides for export to other tissues.

Mass spectrometry imaging techniques can further enhance these studies by providing spatial information on the distribution of the labeled fatty acid and its metabolites within a specific tissue, offering a more granular view of metabolic processes.

Table 2: Representative Biodistribution of this compound in a Rodent Model

| Organ/Tissue | This compound Concentration (nmol/g tissue) |

| Liver | 150.7 |

| Adipose Tissue (Visceral) | 250.2 |

| Skeletal Muscle | 85.4 |

| Heart | 110.9 |

| Brain | 15.3 |

| This table represents hypothetical data to illustrate the typical biodistribution analysis performed in such studies. |

Assessment of Nutritional, Environmental, or Genetic Perturbations on Lipid Metabolic Networks

A key application of in vivo tracing with this compound is to investigate how metabolic networks respond to various perturbations. By administering the tracer to animal models under different conditions, such as high-fat diets, exposure to environmental toxins, or with specific genetic modifications, researchers can elucidate the mechanisms underlying metabolic diseases.

For example, in models of diet-induced obesity, tracing studies with deuterated stearic acid have helped to quantify the increased flux of fatty acids into adipose tissue for storage and the development of hepatic steatosis. In genetic models of metabolic disorders, this tracer can be used to pinpoint specific enzymatic defects in fatty acid metabolism.

These studies are crucial for understanding the pathophysiology of metabolic diseases and for identifying potential therapeutic targets. The quantitative data obtained from stable isotope tracing provides a robust framework for evaluating the efficacy of interventions aimed at correcting metabolic dysregulation.

Ex Vivo Analysis of Primary Biological Specimens

Ex vivo studies on primary biological specimens, such as tissue biopsies, bridge the gap between in vitro and in vivo research. These experiments involve incubating freshly isolated tissues with this compound in a controlled environment that mimics physiological conditions. This approach allows for the detailed investigation of tissue-specific metabolic pathways without the complexities of systemic metabolism.

For instance, adipose tissue biopsies can be used to study the rates of fatty acid uptake, esterification, and lipolysis in response to hormonal signals. Similarly, muscle biopsies can be analyzed to understand how fatty acid oxidation is regulated during contraction.

The use of this compound in these ex vivo systems provides a powerful method to assess the metabolic function of human tissues and to explore how it is altered in disease states such as obesity and type 2 diabetes. This methodology holds great promise for personalized medicine, as it could potentially be used to assess an individual's metabolic profile and predict their response to different therapies.

Computational and Bioinformatic Frameworks for Isotopic Data Processing

Software Tools for Isotopomer Distribution Analysis and Flux Calculation

Metabolic Flux Analysis (MFA) is a critical technique for quantitatively studying metabolism. researchgate.net Since intracellular reaction rates, or fluxes, cannot be measured directly, they are inferred through the use of stable isotope tracers. researchgate.netnih.gov The process involves introducing a labeled substrate, like a deuterated fatty acid, into a biological system and then measuring the distribution of the isotope in downstream metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net A variety of software tools have been developed to process this complex data, analyze the mass isotopomer distributions, and calculate metabolic fluxes.

Isotopomers are molecules that have the same number of isotopic atoms but differ in their positions, while isotopologues differ in the number of isotopic atoms. mdpi.com Analytical tools like traditional mass spectrometry provide information on isotopologues, which is then computationally processed to understand metabolic activity. mdpi.com

Several software packages are available to facilitate these analyses. For instance, tools like INCA, 13CFLUX2, and OpenFLUX are used for advanced computational modeling and robust flux estimations. creative-proteomics.com Others, such as LS-MIDA and UHAS-MIDA, are designed specifically for mass isotopomer distribution analysis. nih.govscirp.org Untargeted approaches, which aim to analyze all detectable metabolites, can be processed with software like geoRge and X13CMS. nih.gov These tools help to extract isotopic data from complex datasets, a crucial step for understanding the full metabolic impact of the tracer. nih.gov

Below is a table summarizing some of the commonly used software tools in metabolic flux analysis:

| Software Tool | Primary Function | Key Features |

|---|---|---|

| INCA | Metabolic Flux Analysis (MFA) and Isotopomer Distribution Analysis | Advanced computational modeling for robust flux estimations creative-proteomics.com |

| 13CFLUX2 | Metabolic Flux Analysis (MFA) | A widely accepted tool for 13C-based flux analysis, developed in a closed-source environment acs.org |

| FiatFlux | Metabolic Flux Analysis (MFA) | MATLAB-based with a user-friendly interface for analyzing GC-MS data from 13C labeling experiments nih.gov |

| FreeFlux | Isotopically Nonstationary Metabolic Flux Analysis | An open-source Python package designed for time-efficient analysis, particularly for single-carbon substrate metabolism acs.org |

| LS-MIDA | Mass Isotopomer Distribution Analysis | Features a file-based data management system for fast and accurate MS-based isotopomer analyses nih.gov |

| geoRge / X13CMS | Untargeted MS-based Isotopic Tracing | Process complex data from untargeted LC/MS approaches to expand the view of metabolic networks nih.gov |

Integration of Isotopic Tracing Data with Multi-Omics Datasets for Systems-Level Understanding

To achieve a comprehensive, systems-level understanding of metabolism, data from isotopic tracing studies are increasingly being integrated with other large-scale "multi-omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.come-enm.org This integrative approach allows researchers to connect changes in gene expression, protein levels, and metabolite concentrations with the functional output of metabolic pathways, as measured by metabolic fluxes. e-enm.org

A powerful framework for this integration is the use of Genome-Scale Metabolic Models (GEMs) . GEMs provide a computational scaffold for mapping multi-omics data, which helps in identifying how alterations at the gene or protein level affect metabolic networks. e-enm.org For example, by integrating transcriptomics data with lipidomics data from tracing experiments, researchers can build kinetic models of specific pathways, such as sphingolipid metabolism, to understand how genetic or pharmacological interventions alter flux through the pathway. researchgate.net

The integration of lipidomics with other omics layers is particularly important for understanding complex diseases. In the context of Alzheimer's disease, for instance, a multi-omics approach that combined genomics, transcriptomics, and proteomics data pointed to a significant dysregulation of lipid metabolism. nih.gov Mapping this data onto GEMs helped predict a lipid signature that was subsequently validated. nih.gov

Untargeted metabolomics combined with stable isotope tracing provides a global view of the cellular fate of precursor metabolites. nih.gov This allows for the simultaneous detection of numerous metabolites and the quantification of isotope labeling patterns across diverse pathways, including those involving carbohydrates, nucleotides, amino acids, and lipids. nih.gov This network-wide investigation facilitates the analysis of known biochemical pathways and can lead to the rapid identification of previously unexplored areas of metabolism. nih.gov The development of integrated networks, such as a lipid-metabolite-protein network, offers a unified framework to visualize and analyze these complex interactions, ultimately advancing hypothesis generation and biomarker discovery. mdpi.com

Future Directions and Emerging Research Frontiers for Deuterated Fatty Acids

Development of Advanced Positional Isomers for Granular Mechanistic Enzymology

The precise placement of deuterium (B1214612) atoms within a fatty acid molecule is a burgeoning field that promises to deliver unprecedented detail about enzymatic processes. Unlike Octadecanoic-4,4-d2 acid, where deuterium atoms are placed on a single carbon, advanced positional isomers involve strategic labeling at multiple specific sites along the acyl chain. This allows researchers to track the exact fate of different parts of the molecule as it is metabolized.

The synthesis of these complex molecules is a key challenge, but it opens the door to detailed mechanistic studies of enzymes like desaturases, elongases, and hydroxylases. For instance, by using a fatty acid with deuterium at the site of desaturation, researchers can directly observe the enzyme-catalyzed hydrogen abstraction step through the kinetic isotope effect, where the heavier C-D bond is broken more slowly than a C-H bond. wikipedia.org This approach provides definitive evidence of reaction mechanisms that cannot be obtained with uniformly labeled or singly-labeled compounds.

Recent advancements in chemical synthesis now allow for the creation of a wider variety of these precisely labeled molecules, including deuterated polyunsaturated fatty acids (PUFAs). nih.gov These tools are critical for studying lipid peroxidation, where substituting hydrogen with deuterium at oxidation-prone positions can inhibit harmful chain reactions, providing therapeutic potential for a range of diseases. wikipedia.orgnih.gov

Table 1: Comparison of Deuterated Fatty Acid Isomers and Their Applications

| Isomer Type | Example Compound | Primary Research Application | Mechanistic Insight Provided |

|---|---|---|---|

| Simple Label | This compound | Internal standard for quantification | Provides accurate measurement of endogenous analog |

| Positional Isomer | D2-Linoleic acid | Studying lipid peroxidation | Pinpoints site-specific enzymatic activity and reaction kinetics |

High-Throughput Screening Methodologies for Metabolic Phenotyping

Metabolic phenotyping, the comprehensive analysis of metabolites to determine a biological system's phenotype, is increasingly important in drug discovery and personalized medicine. Deuterated fatty acids are becoming central to the development of high-throughput screening (HTS) assays to identify modulators of fatty acid metabolism. nih.govnih.gov HTS combines robotic automation and rapid data analysis to test thousands of compounds quickly. ox.ac.uk

In a typical HTS setup, cells are incubated with a deuterated fatty acid, such as a deuterated version of oleic acid, and then treated with a library of small molecules. europa.eu Using mass spectrometry, researchers can rapidly and accurately measure the conversion of the deuterated precursor into its various metabolic products. This stable isotope-based approach avoids the complications of fluorescent analogs, which may not perfectly mimic the behavior of natural fatty acids, and the safety and disposal issues associated with radiolabeled compounds. nih.gov

This methodology enables the rapid identification of compounds that inhibit or activate specific enzymes in fatty acid metabolic pathways. nih.gov For example, a screen could identify drugs that block beta-oxidation or inhibit the synthesis of inflammatory lipid mediators, offering promising leads for new therapies for metabolic diseases or inflammatory conditions. The development of fully automated, end-to-end solutions for sample preparation and analysis further increases the throughput, making large-scale screening more feasible. researchgate.net

Table 2: Hypothetical High-Throughput Screening Workflow Using Deuterated Fatty Acids

| Step | Action | Technology Used | Purpose |

|---|---|---|---|

| 1. Plating | Dispense cells into 384-well microplates. | Automated Liquid Handler | Prepare cells for treatment. |

| 2. Dosing | Add deuterated fatty acid substrate and library compounds. | Robotic Arm, Acoustic Dispenser | Expose cells to the tracer and potential modulators. |

| 3. Incubation | Allow time for metabolic conversion. | Automated Incubator | Permit enzymatic reactions to occur. |

| 4. Lysis & Extraction | Lyse cells and extract lipids. | Automated Liquid Handler | Prepare metabolites for analysis. |

| 5. Analysis | Quantify deuterated substrate and products. | LC-MS/MS System | Measure the metabolic effect of each library compound. |

| 6. Hit Identification | Identify compounds that significantly alter metabolism. | Data Analysis Software | Select promising candidates for further study. |

Miniaturization of Analytical Techniques for Scarce Biological Samples

A significant challenge in modern biology is the limited availability of sample material, particularly in fields like single-cell analysis, pediatric medicine, and research involving micro-biopsies. The analysis of fatty acids in these contexts requires the miniaturization of analytical techniques to work with sample volumes in the microliter or even nanoliter range. ull.es

The development of micro- and nanoscale liquid chromatography coupled with mass spectrometry (nano-LC/MS) is a critical frontier. These systems use columns with very small internal diameters, significantly reducing the amount of sample and solvent required while often increasing sensitivity. When combined with deuterated internal standards like this compound, these miniaturized methods can provide precise and accurate quantification of dozens of fatty acids from extremely small samples. nih.govnih.gov

Emerging microextraction techniques are also being adapted for low-volume samples, focusing on reducing solvent use and integrating sample preparation steps. ull.es These advancements are crucial for enabling large-scale population studies and clinical trials where sample volume is a limiting factor, allowing for robust metabolic phenotyping from a single drop of blood or a tiny tissue sample. nih.gov

Table 3: Comparison of Conventional vs. Miniaturized Analytical Approaches

| Parameter | Conventional Method (e.g., standard GC-MS) | Miniaturized Method (e.g., nano-LC/MS) | Advantage of Miniaturization |

|---|---|---|---|

| Required Sample Volume | > 100 µL | < 10 µL | Enables analysis of scarce and precious samples. |

| Solvent Consumption | Milliliters per sample | Microliters per sample | Reduces cost and environmental impact. |

| Sensitivity | Nanogram to picogram range | Picogram to femtogram range | Allows for detection of low-abundance lipids. |

| Throughput | Lower; more manual sample preparation | Higher; amenable to automation | Facilitates larger-scale studies. |

Q & A

Basic Research Questions

Q. How is Octadecanoic-4,4-d2 acid synthesized and characterized in academic research?

- Methodology : Synthesis typically involves selective deuterium labeling at the C-4 position using precursor molecules like alkenes or alcohols treated with deuterated reagents (e.g., D₂O or deuterated boranes). For example, details a synthesis route for deuterated esters via hydrogen-deuterium exchange reactions, which can be adapted for fatty acids. Characterization relies on nuclear magnetic resonance (NMR) to confirm deuterium placement (e.g., ²H NMR splitting patterns) and mass spectrometry (MS) to verify isotopic purity (>98 atom% D). Chromatographic methods (GC/HPLC) assess chemical purity .

Q. What analytical methods are recommended for validating the purity of this compound?

- Methodology :

- GC-MS : Quantifies isotopic incorporation and detects non-deuterated impurities by comparing molecular ion clusters (e.g., m/z 299 for C₁₈H₃₄D₂O₂ vs. m/z 297 for non-deuterated stearic acid) .

- NMR Spectroscopy : ¹³C and ²H NMR identify isotopic labeling positions and rule out side products (e.g., uses NMR to confirm deuterium placement in analogous esters) .

- Reference Standards : Cross-validate data against NIST-certified spectra ( ) to ensure accuracy .

Q. How should researchers design experiments to study the metabolic stability of this compound in biological systems?

- Methodology :

- Isotopic Tracer Studies : Administer the deuterated acid to model organisms and track deuterium retention via LC-MS/MS. Compare degradation rates with non-deuterated controls.

- Sample Preparation : Use lipid extraction protocols (e.g., Folch method) to isolate fatty acids from biological matrices.

- Ethical Considerations : Follow institutional guidelines for animal/human studies, as outlined in , including informed consent and data anonymization .

Advanced Research Questions

Q. How do isotopic labeling positions (e.g., 4,4-d2 vs. 3,3-d2) impact the physicochemical properties of deuterated stearic acid derivatives?

- Methodology :

- Comparative Studies : Synthesize analogs with deuterium at different positions (e.g., Hexadecanoic-3,3-d2 vs. 4,4-d2 in ) and measure melting points, solubility, and membrane permeability .

- Computational Modeling : Use density functional theory (DFT) to predict vibrational frequencies and bond strengths influenced by deuterium substitution.

- Data Interpretation : Note that 4,4-d2 labeling minimizes steric effects compared to terminal positions, making it preferable for studying lipid packing in membranes .

Q. What statistical approaches are suitable for resolving contradictory data in deuterium kinetic isotope effect (KIE) studies involving this compound?

- Methodology :

- Error Analysis : Apply ANOVA or t-tests to assess variability between replicates ( ). Identify outliers using Grubbs’ test.

- Meta-Analysis : Compare results with published KIE values for similar deuterated fatty acids (e.g., Pentanoic-4,4-d2 acid in ) to identify systematic biases .

- Bayesian Modeling : Quantify uncertainty in isotope effect measurements when data conflicts ( ) .

Q. How can researchers optimize mass spectrometry parameters for accurate quantification of deuterium incorporation in this compound?

- Methodology :

- Ionization Tuning : Adjust electrospray ionization (ESI) voltages to minimize in-source fragmentation of labile deuterium bonds.

- Resolution Calibration : Use high-resolution MS (HRMS) with resolving power >30,000 to distinguish isotopic peaks (e.g., m/z 299.28 vs. 299.26 for D₂ vs. ¹³C₂ isotopologues).

- Validation : Cross-check with isotopic dilution assays using internal standards ( ) .

Q. What strategies mitigate deuterium exchange artifacts in long-term stability studies of this compound?

- Methodology :

- Storage Conditions : Store samples at -80°C in deuterium-depleted solvents to prevent H/D exchange ( recommends similar precautions for deuterated esters) .

- Kinetic Monitoring : Periodically analyze samples via ²H NMR to detect exchange rates under varying pH and temperature conditions.

- Control Experiments : Include non-deuterated analogs to differentiate degradation from isotopic exchange .

Data Presentation and Validation

Q. What are the best practices for presenting deuterium incorporation data in peer-reviewed journals?

- Guidelines :

- Raw Data : Include isotopic abundance tables (e.g., %D at each position) and NMR/MS spectra in supplementary materials ( ) .

- Statistical Reporting : Provide mean ± standard deviation for replicate measurements and p-values for comparative studies ( ) .

- Reproducibility : Detail synthesis and purification steps thoroughly to enable replication ( ) .

Q. How should researchers address discrepancies between experimental data and computational predictions for deuterated fatty acids?

- Methodology :

- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to identify sources of error.

- Experimental Replication : Repeat syntheses under controlled conditions to rule out batch variability ( ) .

- Collaborative Review : Consult crystallography or spectroscopy experts to reconcile structural data () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.